
Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate typically involves the reaction of 5-(methoxymethyl)pyridine-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The methoxymethyl group and the pyridine ring can also interact with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium 5-(methyl)pyridine-2-carboxylate
- Lithium 5-(ethyl)pyridine-2-carboxylate
- Lithium 5-(propyl)pyridine-2-carboxylate
Uniqueness
Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H8LiNO3 |
|---|---|
Molekulargewicht |
173.1 g/mol |
IUPAC-Name |
lithium;5-(methoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3.Li/c1-12-5-6-2-3-7(8(10)11)9-4-6;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
VSONMPCALPKYEX-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].COCC1=CN=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


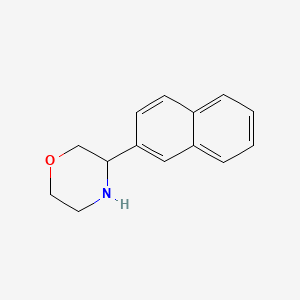
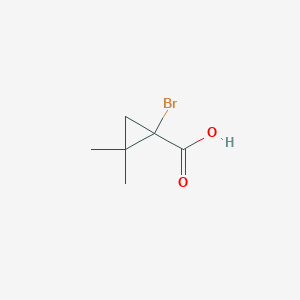
![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)

![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
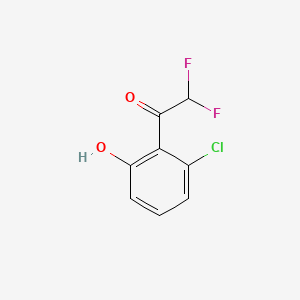
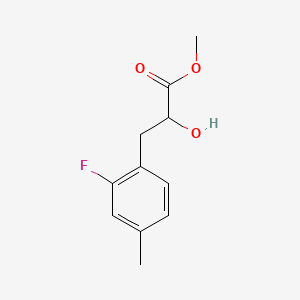


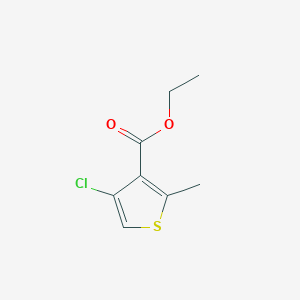
![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)
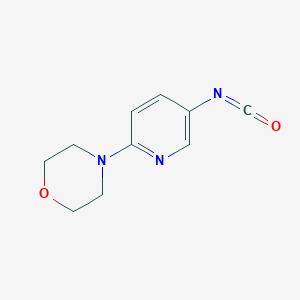
![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
